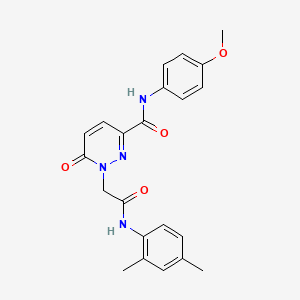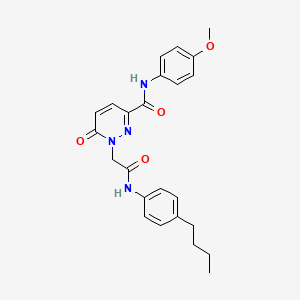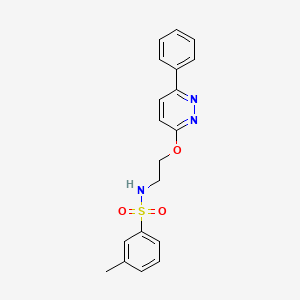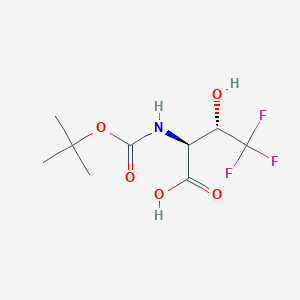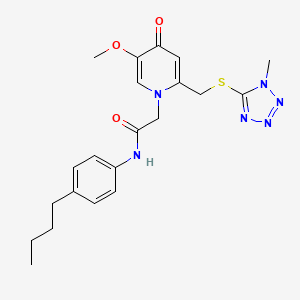
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide
説明
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs play a critical role in cell proliferation, differentiation, and survival, and their dysregulation has been implicated in various diseases, including cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
作用機序
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide selectively targets the ATP-binding pocket of FGFRs, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting FGFR kinase activity, N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide induces apoptosis and cell cycle arrest in cancer cells, leading to tumor regression. N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has been shown to have minimal off-target effects on other kinases, indicating its high selectivity for FGFRs. In addition to its anti-tumor effects, N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has also been shown to have potential therapeutic applications in other diseases, such as osteoporosis and pulmonary hypertension. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide.
実験室実験の利点と制限
One of the major advantages of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide is its high selectivity and potency for FGFRs, which makes it a valuable tool for studying the role of FGFRs in various biological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for certain experiments. Additionally, N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide may not be suitable for studying the effects of other receptor tyrosine kinases that share structural similarities with FGFRs.
将来の方向性
There are several future directions for research on N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide. One area of focus is the development of more potent and selective FGFR inhibitors that can overcome resistance mechanisms and improve therapeutic efficacy. Another area of interest is the combination of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide with other targeted therapies or immunotherapies to enhance anti-tumor effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide and its potential applications in other diseases.
科学的研究の応用
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has been extensively studied in preclinical models of FGFR-driven cancers, including lung, breast, and bladder cancer. In vitro studies have shown that N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide inhibits the kinase activity of FGFRs with high selectivity and potency, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. In vivo studies have demonstrated that N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide can inhibit tumor growth and induce tumor regression in xenograft models of FGFR-driven cancers.
特性
IUPAC Name |
N-(2-aminophenyl)-4-[(5-fluoroindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-9-10-20-16(11-17)12-24-26(20)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFAXFYUYQVFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)F)C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731578 | |
| Record name | N-(2-Aminophenyl)-4-[(5-fluoro-1H-indazol-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide | |
CAS RN |
920314-95-0 | |
| Record name | N-(2-Aminophenyl)-4-[(5-fluoro-1H-indazol-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B3303210.png)

![2-(4-ethoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B3303227.png)

